Aerucyclamide D

Description

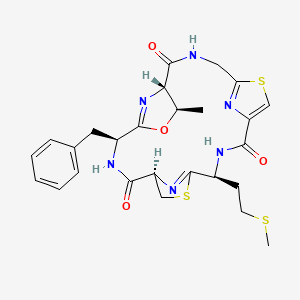

Structure

3D Structure

Properties

Molecular Formula |

C26H30N6O4S3 |

|---|---|

Molecular Weight |

586.8 g/mol |

IUPAC Name |

(1R,4S,7R,8S,18S)-4-benzyl-7-methyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione |

InChI |

InChI=1S/C26H30N6O4S3/c1-14-21-24(35)27-11-20-28-18(12-38-20)22(33)29-16(8-9-37-2)26-31-19(13-39-26)23(34)30-17(25(32-21)36-14)10-15-6-4-3-5-7-15/h3-7,12,14,16-17,19,21H,8-11,13H2,1-2H3,(H,27,35)(H,29,33)(H,30,34)/t14-,16+,17+,19+,21+/m1/s1 |

InChI Key |

MLBROOJXUZKDHY-PKPICYNOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)CCSC |

Canonical SMILES |

CC1C2C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)CCSC |

Synonyms |

aerucyclamide D |

Origin of Product |

United States |

Comparison with Similar Compounds

Aerucyclamide Family Members

The aerucyclamide family (A–D) shares a ribosomal biosynthesis origin but differs in heterocyclic motifs and side-chain modifications:

Key Findings :

- Bioactivity: Aerucyclamide B is the most potent antiplasmodial agent (IC50 = 0.7 µM), while aerucyclamide C shows selective antitrypanosomal activity (IC50 = 9.2 µM) . The reduction of thiazole to thiazoline (A vs. B) decreases antiplasmodial potency by an order of magnitude .

- Structural Impact: The O-acylated threonine in aerucyclamide C and D enhances stability against hydrolysis compared to microcyclamides, which are non-ribosomal hydrolysis products .

Microcyclamides

Microcyclamides, initially misclassified as ribosomal peptides, are now recognized as hydrolysis derivatives of aerucyclamides. For example:

Cyanopeptolins and Other Cyanobacterial Peptides

- It inhibits aminopeptidase (32.9% inhibition at 1 µM) more effectively than aerucyclamide A (29% inhibition at 10 µM) .

- Balgacyclamides: Antiparasitic cyanopeptides with unrelated biosynthetic pathways but comparable IC50 values (~1–10 µM range) to aerucyclamides .

Environmental and Toxicological Profiles

Degradation and Environmental Persistence

Aerucyclamide D is degraded by Paucibacter toxinivorans 2C20, a bacterial strain that also degrades microcystins and anabaenopeptins. Its degradation follows first-order kinetics, with a half-life shorter than that of microcystins under similar conditions .

Ecotoxicology

- Crustacean Toxicity: Aerucyclamide C has low toxicity in Thamnocephalus platyurus (LC50 = 70.5 µM), while aerucyclamide D’s ecotoxicological data remain underexplored .

Q & A

Basic Research Questions

Q. How is Aerucyclamide D structurally characterized in current research, and what analytical techniques are most reliable for its identification?

- Methodological Answer : Aerucyclamide D is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR (1D and 2D experiments like COSY, HSQC, and HMBC) resolves its cyclic peptide structure, while HRMS confirms molecular mass. Liquid chromatography (LC-MS) is critical for purity assessment and distinguishing it from analogs . Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental protocols are commonly used for the isolation of Aerucyclamide D from natural sources?

- Methodological Answer : Isolation involves solvent extraction (e.g., methanol/ethyl acetate) followed by fractionation via column chromatography (silica gel or Sephadex LH-20). Final purification employs reverse-phase HPLC with a C18 column. Include bioactivity-guided fractionation to prioritize fractions showing target activity (e.g., antimicrobial assays) .

Q. How do researchers establish baseline bioactivity profiles for Aerucyclamide D?

- Methodological Answer : Use in vitro assays such as MIC (minimum inhibitory concentration) tests for antimicrobial activity, cytotoxicity assays (e.g., MTT on cancer cell lines), and enzyme inhibition studies. Standardize protocols using positive controls (e.g., ampicillin for antibacterial assays) and replicate experiments to account for biological variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Aerucyclamide D across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables like source organism, extraction methods, or assay conditions. Replicate conflicting studies under controlled parameters. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Cross-reference with structural analogs to determine structure-activity relationships (SAR) .

Q. How can in silico modeling improve the understanding of Aerucyclamide D’s mechanism of action?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial ribosomes). Validate predictions via mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics. Combine with transcriptomic/proteomic data to map downstream effects .

Q. What experimental designs address low yield challenges in Aerucyclamide D synthesis?

- Methodological Answer : Optimize heterologous expression systems (e.g., E. coli with modified non-ribosomal peptide synthetase pathways) for scalable production. Use response surface methodology (RSM) to test variables like pH, temperature, and precursor concentrations. Compare with solid-phase peptide synthesis (SPPS) for small-scale, high-purity yields .

Q. How do researchers validate the ecological role of Aerucyclamide D in its native organism?

- Methodological Answer : Employ gene knockout models (e.g., CRISPR-Cas9) to disrupt Aerucyclamide D biosynthesis in the source organism (e.g., cyanobacteria). Monitor survival rates under stress conditions (e.g., predation, UV exposure). Pair with metabolomic profiling to identify compensatory pathways .

Methodological Frameworks and Best Practices

- Data Reliability : Ensure reproducibility by documenting protocols in detail (e.g., MIAMI guidelines for natural product research) and depositing raw data in public repositories like Zenodo .

- Ethical Compliance : Address biosafety concerns (e.g., NIH Guidelines for recombinant DNA) and ethical sourcing of biological materials .

- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in bioactivity studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.